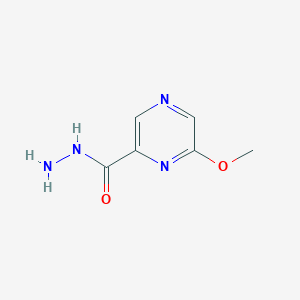
6-Methoxypyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyrazine-2-carbohydrazide is a heterocyclic organic compound with the molecular formula C6H8N4O2. It is a derivative of pyrazine, characterized by the presence of a methoxy group at the 6th position and a carbohydrazide group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrazine-2-carbohydrazide typically involves the reaction of 6-methoxypyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction yields the desired carbohydrazide derivative after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
6-Methoxypyrazine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxypyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound may also interact with enzymes involved in metabolic pathways, leading to its potential anticancer effects .
Comparison with Similar Compounds
3-Isobutyl-2-methoxypyrazine: Known for its strong odor and use in fragrances.
6-Methoxypyrazine-2-carboxylic acid: A precursor in the synthesis of 6-Methoxypyrazine-2-carbohydrazide.
2-Isopropyl-3-methoxypyrazine: Another methoxypyrazine derivative with distinct properties.
Uniqueness: this compound stands out due to its unique combination of a methoxy group and a carbohydrazide group, which imparts specific chemical reactivity and biological activity.
Properties
CAS No. |
59484-61-6 |
|---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-methoxypyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-12-5-3-8-2-4(9-5)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |
InChI Key |
QVKCQQQKFUEWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


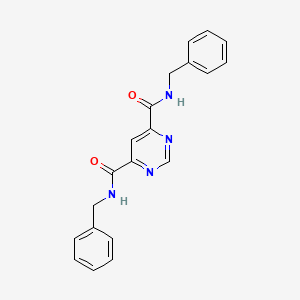

![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)

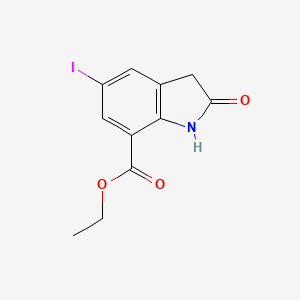
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)


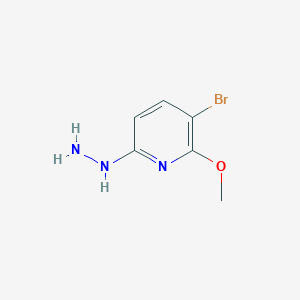
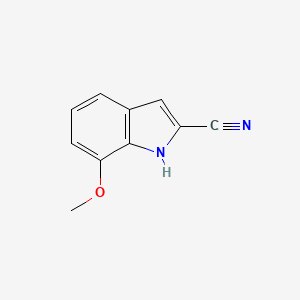
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
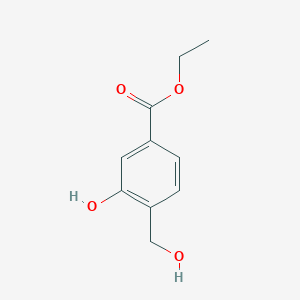
![6-Iodoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13674356.png)
![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)
